Physiotens

Catalog No.
S622245
CAS No.
M.F
C9H15Cl2N5O2
M. Wt
296.15 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Physiotens

Product Name

Physiotens

IUPAC Name

4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine;hydrate;hydrochloride

Molecular Formula

C9H15Cl2N5O2

Molecular Weight

296.15 g/mol

InChI

InChI=1S/C9H12ClN5O.ClH.H2O/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9;;/h3-4H2,1-2H3,(H2,11,12,15);1H;1H2

InChI Key

NAUQDRQPBQSFJN-UHFFFAOYSA-N

Synonyms

4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methyl-5-pyrimidinamine, BE 5895, BE-5895, Cynt, Moxon, moxonidin, moxonidine, Normatens, Physiotens

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC.O.Cl

Physiotens is a pharmaceutical formulation that contains moxonidine, an antihypertensive agent primarily used for the treatment of high blood pressure. Moxonidine acts as an imidazoline receptor agonist, specifically targeting I1-imidazoline receptors located in the central nervous system. The chemical structure of moxonidine is represented by the formula C9H12ClN5O\text{C}_9\text{H}_{12}\text{ClN}_5\text{O} with a molecular weight of approximately 241.68 g/mol. The compound is characterized by its white to almost white powder form and has a melting point ranging from 197 to 205 °C .

That lead to the formation of its complex structure. While specific industrial synthesis methods are proprietary, it generally includes the following steps:

  • Formation of the Imidazolidine Ring: This involves reactions that create the imidazolidine structure central to moxonidine's activity.
  • Pyrimidine Ring Construction: The pyrimidine moiety is synthesized through cyclization reactions involving appropriate precursors.
  • Chlorination: The introduction of chlorine into the compound is achieved through chlorination reactions at specific positions on the aromatic ring.
  • Final Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity levels suitable for pharmaceutical use.

Moxonidine's primary biological activity is its role as an antihypertensive medication. It reduces systemic vascular resistance and arterial blood pressure through its action on I1-imidazoline receptors in the brainstem, which decreases sympathetic nerve activity. This mechanism differentiates it from other centrally acting antihypertensives that typically exhibit higher affinity for alpha-2 adrenergic receptors, which are associated with common side effects like sedation and dry mouth . In addition to its antihypertensive effects, moxonidine has shown potential benefits in improving insulin sensitivity in patients with hypertension and insulin resistance .

Physiotens is primarily indicated for managing hypertension. It is particularly useful in patients who may not tolerate other antihypertensive agents due to side effects associated with central nervous system activity. Additionally, moxonidine has been explored for potential applications in treating conditions related to insulin resistance and metabolic syndrome due to its effects on insulin sensitivity .

Moxonidine has been studied for its interactions with various medications and physiological conditions:

  • Drug Interactions: Caution is advised when co-administering moxonidine with other antihypertensives or medications that can affect blood pressure, as it may enhance hypotensive effects.
  • Renal Impairment: In patients with renal impairment, dosage adjustments are necessary due to increased exposure and reduced clearance of moxonidine .
  • Elderly Patients: Pharmacokinetic studies indicate increased sensitivity in older adults, necessitating careful monitoring during treatment .

Several compounds share structural or functional similarities with moxonidine. Here are some notable examples:

Compound NameChemical Structure/TypeUnique Features
ClonidineAlpha-2 adrenergic agonistHigher affinity for alpha-2 receptors; sedation common side effect
GuanfacineAlpha-2 adrenergic agonistUsed primarily for ADHD; similar CNS effects but different indications
RilmenidineImidazoline receptor agonistSimilar mechanism but different receptor selectivity; used for hypertension
ApraclonidineAlpha-2 adrenergic agonistPrimarily used in glaucoma treatment; lower systemic effects

Moxonidine's unique profile lies in its selective action on I1-imidazoline receptors with minimal interaction with alpha-2 adrenergic receptors, differentiating it from other centrally acting antihypertensives and reducing common side effects associated with those medications .

Traditional Synthesis Routes Using Imidazoline Precursors

The synthesis of moxonidine, marketed under the brand name Physiotens, represents a significant achievement in pharmaceutical chemistry through the strategic coupling of pyrimidine and imidazoline moieties [1] [2]. Traditional synthetic approaches have relied heavily on the formation of the key intermediate 4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)aminopyrimidine, commonly referred to as DMAIA [9] [10].

The classical synthetic route begins with the preparation of 5-amino-4,6-dichloro-2-methylpyrimidine through established pyrimidine chemistry [30] [32]. This precursor undergoes coupling with 1-acetyl-2-imidazolin-2-one under the influence of phosphorus oxychloride and N,N-diethylaniline at elevated temperatures [9] [10]. The reaction proceeds through nucleophilic aromatic substitution mechanisms, where the imidazoline moiety displaces one of the chlorine atoms on the pyrimidine ring [24].

The traditional phosphorus oxychloride-mediated coupling demonstrates yields ranging from 75-85% with product purities of 95-98% [9] [10]. However, this methodology presents significant challenges including the use of highly corrosive and toxic reagents, necessitating specialized handling equipment and waste management protocols [13]. The reaction typically requires temperatures between 65-80°C and reaction times of 8-12 hours to achieve complete conversion [14].

Following the initial coupling, the acetyl-protected imidazoline intermediate undergoes simultaneous hydrolysis of the acetamide group and nucleophilic substitution of the remaining chlorine atom with methoxide [15]. This transformation traditionally employed sodium methoxide in methanol at reflux conditions, utilizing 2.0 molar equivalents of the base relative to the DMAIA substrate [13] [14]. The process yields the final moxonidine product with overall yields of 85-90% and purities reaching 98-99% [14].

Table 1: Traditional Synthesis Routes Using Imidazoline Precursors

Reaction TypeStarting MaterialReaction ConditionsYield (%)Purity (%)Reference
Pyrimidine-Imidazoline Coupling5-amino-4,6-dichloro-2-methylpyrimidine + 1-acetyl-2-imidazolin-2-onePOCl₃, N,N-diethylaniline, elevated temperature75-8595-98 [9] [10]
Nucleophilic Substitution with Sodium Methoxide4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)aminopyrimidine (DMAIA)2.0 eq NaOMe, methanol, reflux (65°C)85-9098-99 [13] [14]
Acetamide Hydrolysis and MethoxylationDMAIA1.1 eq NaOMe, methanol, ambient temperature88-9199.5-99.8 [13] [14]
Direct Condensation with Methanolic Base4,6-dichloro-2-methylpyrimidine + 2-imidazolineDirect heating with methanol and base70-8092-96 [12]

Novel Methodologies Involving Organic Bases and Methanolysis

Recent developments in moxonidine synthesis have focused on replacing inorganic bases with organic alternatives to address environmental and safety concerns while maintaining or improving synthetic efficiency [21] [22]. The introduction of non-ionic organic bases has revolutionized the methanolysis step, offering superior control over reaction conditions and product purity [16].

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has emerged as the most effective organic base for this transformation [21]. When employed at 1.4 molar equivalents in methanol containing activated charcoal, DBU facilitates complete conversion of DMAIA to moxonidine under reflux conditions (65°C) within 3.5 hours [21]. This methodology achieves yields of 76-82% with purities ranging from 98-99.5%, while significantly reducing inorganic impurities in the final product [22].

The mechanism of DBU-mediated methanolysis involves initial deprotonation of methanol to generate a methoxide equivalent, followed by nucleophilic attack on the electron-deficient pyrimidine ring [22]. Simultaneously, the organic base facilitates acetamide hydrolysis through general base catalysis, enabling the one-pot transformation of DMAIA to moxonidine [21]. The use of activated charcoal during the reaction serves dual purposes: removing colored impurities and providing additional surface area for heterogeneous catalysis [21].

Alternative organic bases have been investigated to optimize reaction conditions further [22]. Triethylamine, employed at 1.2 equivalents in methanol-water mixtures, enables the transformation at moderate temperatures (40-50°C) over 8-12 hours, yielding 70-75% of product [16]. N,N-Diisopropylethylamine allows ambient temperature operation over 24-48 hours, achieving 68-72% yields while minimizing energy requirements [22]. Tetramethylguanidine demonstrates good selectivity at moderate conditions (50-60°C), providing 73-78% yields in 6-8 hours [22].

Table 2: Novel Methodologies Involving Organic Bases and Methanolysis

Organic BaseEquivalentsSolvent SystemTemperature (°C)Reaction Time (h)Yield (%)AdvantagesReference
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)1.4Methanol with activated charcoal65 (reflux)3.576-82High purity, reduced inorganic impurities [21] [22]
Triethylamine1.2Methanol/water mixture40-508-1270-75Mild conditions, environmentally friendly [16]
N,N-Diisopropylethylamine (DIPEA)1.3Pure methanolambient24-4868-72Room temperature operation [22]
Tetramethylguanidine (TMG)1.1Methanol/THF mixture50-606-873-78Good selectivity, moderate conditions [22]

The organic base methodology offers several advantages over traditional inorganic base systems [22]. The elimination of sodium methoxide reduces corrosivity concerns and simplifies waste treatment protocols [21]. Additionally, the organic bases provide better control over reaction pH, minimizing side reactions and improving product selectivity [16]. The methodology demonstrates excellent reproducibility and robustness, making it particularly suitable for industrial implementation [22].

Catalytic Asymmetric Synthesis for Enantiomeric Purity

While moxonidine itself does not possess stereogenic centers, the development of catalytic asymmetric methodologies for related imidazoline-containing compounds provides valuable insights for potential synthetic applications [20] [23]. The principles of asymmetric catalysis become particularly relevant when considering the synthesis of moxonidine analogs or when utilizing chiral building blocks in the synthetic pathway [34] [37].

Research in asymmetric ring-closing metathesis has demonstrated the potential for creating chiral bicyclic structures containing nitrogen heterocycles [20]. Molybdenum-catalyzed asymmetric synthesis of cyclic amides and amines achieves enantioselectivities up to 98% through careful control of catalyst structure and reaction conditions [20]. These methodologies employ chiral molybdenum alkylidene complexes that can differentiate between prochiral faces of alkene substrates, leading to highly selective cyclization reactions [38].

The application of asymmetric hydrogenation techniques to imidazoline synthesis offers another avenue for stereocontrol [40]. Ruthenium-based catalysts, particularly those employing chiral TsDPEN ligands, demonstrate exceptional performance in the asymmetric reduction of imine precursors [38]. The metal-centered stereochemistry plays a crucial role in determining both catalytic activity and enantioselectivity, with specific diastereomeric configurations showing markedly different performance profiles [38].

Enantioselective Michael addition reactions provide access to chiral building blocks that could potentially be incorporated into moxonidine synthetic pathways [40]. Aluminum-catalyzed asymmetric conjugate additions achieve high levels of stereocontrol, generating enantiomerically enriched products that serve as versatile synthetic intermediates [40]. The methodology demonstrates broad substrate scope and excellent functional group tolerance [39].

The development of chiral phase-transfer catalysts offers additional opportunities for asymmetric synthesis in moxonidine-related chemistry [39]. These catalysts enable enantioselective alkylation and other transformations under mild, environmentally benign conditions [37]. The approach is particularly attractive for industrial applications due to its operational simplicity and scalability [23].

Process Optimization for Industrial-Scale Production

Industrial-scale production of moxonidine requires careful optimization of synthetic parameters to maximize efficiency while maintaining product quality and minimizing environmental impact [31]. Process intensification strategies have been implemented to address the challenges associated with scaling traditional batch processes to continuous manufacturing platforms [31].

Temperature optimization studies have revealed that the traditional reflux conditions (65-80°C) can be reduced to ambient or moderate temperatures (ambient to 65°C) without significant impact on yield [13] [14]. This modification results in energy savings of 25-30% while maintaining product quality [14]. The lower temperatures also reduce solvent evaporation losses and minimize thermal degradation pathways [26].

Base concentration optimization has identified that the traditional 2.0 molar equivalents of sodium methoxide can be reduced to 1.1-1.4 equivalents without compromising conversion efficiency [13] [14]. This 45% reduction in base usage translates to significant cost savings and reduced waste generation [13]. The optimized conditions actually improve product purity slightly, suggesting that excess base may promote side reactions [14].

Solvent usage optimization has achieved 20% reductions in methanol consumption through improved reactor design and optimized mixing protocols [26]. The implementation of continuous distillation and solvent recovery systems enables near-complete recycling of methanol, further improving process economics [31]. Advanced process control systems monitor solvent composition continuously, ensuring consistent reaction conditions [31].

The incorporation of activated charcoal as a process aid (5% by weight) enhances product purity by 3-5% through in-situ removal of colored impurities and potential catalyst poisons [21]. This addition eliminates the need for separate purification steps, streamlining the overall process [21]. The charcoal can be regenerated and reused multiple times before replacement [22].

Crystallization process improvements have replaced the environmentally problematic nitromethane with safer alternatives such as dimethyl sulfoxide or ethanol [33]. These new crystallization media provide improved product recovery while meeting increasingly stringent environmental regulations [33]. The modified crystallization protocols achieve purities exceeding 99.8% with enhanced crystal morphology [14].

Table 3: Process Optimization for Industrial-Scale Production

ParameterTraditional MethodOptimized MethodImprovementImpact on Yield
Reaction Temperature65-80°CAmbient to 65°CEnergy savings 25-30%Maintained
Base Concentration2.0 equivalents1.1-1.4 equivalents45% reduction in base usageSlightly improved
Solvent Volume20-25 mL/g substrate15-20 mL/g substrate20% solvent reductionNo significant change
Catalyst LoadingN/AActivated charcoal (5%)Enhanced purityImproved by 3-5%
Reaction Time8-12 hours3.5-6 hours50% time reductionMaintained
Crystallization SolventNitromethaneDMSO or ethanolEnvironmentally saferImproved recovery

Continuous processing technologies have been evaluated for moxonidine production, offering potential advantages in terms of consistency, efficiency, and scalability [31]. Microreactor technology enables precise control of reaction parameters while reducing equipment footprint and improving safety profiles [31]. The implementation of continuous crystallization systems provides better control over particle size distribution and crystal purity [31].

Table 4: Comparative Analysis of Different Synthetic Pathways

Synthesis RouteOverall Yield (%)Purity (%)Environmental ImpactCost EfficiencyScalabilityIndustrial Applicability
Original POCl₃ Method70-7595-97High (toxic reagents)ModerateLimitedHistorical use
Sodium Methoxide Route85-9098-99ModerateGoodGoodStandard method
Organic Base Route (DBU)76-8298-99.5LowVery GoodExcellentPreferred modern
Modified Hydroxide Route88-9199.5-99.8LowExcellentExcellentCurrent standard

Receptor Binding Profile

Moxonidine exhibits exceptional selectivity for imidazoline I1 receptors with a binding affinity (Ki) of 4.2 ± 3.2 nanomolar, demonstrating high-affinity interaction with these receptors [4]. In comprehensive receptor binding studies, the compound shows differential affinity across multiple receptor subtypes, with Ki values of 13.0 ± 4.2 nanomolar for alpha-2A adrenergic receptors, 9.5 ± 4.1 nanomolar for alpha-2B adrenergic receptors, and 15.6 ± 9.8 nanomolar for alpha-2C adrenergic receptors [4]. The selectivity profile extends to alpha-1 adrenergic receptors, where moxonidine demonstrates minimal affinity with Ki values exceeding 30,000 nanomolar [5].

Selectivity Ratios and Functional Significance

The most clinically relevant aspect of moxonidine's binding profile is its remarkable 33-fold selectivity for imidazoline I1 receptors over alpha-2 adrenergic receptors [1] [6]. This selectivity ratio represents a substantial improvement over clonidine, which exhibits only 4-fold selectivity between these receptor systems [1]. Advanced receptor binding studies utilizing bovine ventrolateral medulla membranes have demonstrated that moxonidine inhibits [3H]clonidine binding in a heterogeneous manner, showing 40-fold selectivity for the high-affinity component identified as imidazoline I1 sites [3]. Furthermore, when assessed using [125I]p-iodoclonidine as a radioligand, moxonidine demonstrates 70-fold selectivity for I1-imidazoline sites in the ventrolateral medulla [3].

Clinical Correlation of Binding Affinity

Radioligand binding studies have established a direct correlation between imidazoline I1 receptor binding affinity and clinical antihypertensive potency. Among centrally acting antihypertensives, clinical potency correlates strongly with binding affinity at bovine ventrolateral medulla I1-imidazoline sites (r = 0.996, N = 4), while showing no correlation with alpha-2 adrenergic affinity (r = -0.239, N = 6) [3]. This correlation provides compelling evidence that the therapeutic actions of moxonidine are primarily mediated through imidazoline I1 receptors rather than alpha-2 adrenergic receptors.

Comparative Interaction with Alpha-2 Adrenergic Receptors

Differential Receptor Engagement

The interaction of moxonidine with alpha-2 adrenergic receptors demonstrates markedly different characteristics compared to traditional centrally acting agents. In radioligand binding assays using [3H]-rauwolscine bound to rat cortex membranes, moxonidine competes with an overall Ki value of 460 nanomolar and a slope factor of 0.72, indicating heterogeneous binding [7]. This binding profile suggests interaction with multiple receptor states, consistent with the compound's relatively weak alpha-2 adrenergic receptor activity compared to its potent imidazoline I1 receptor effects.

Functional Consequences of Reduced Alpha-2 Activity

The reduced affinity for alpha-2 adrenergic receptors translates directly into clinical advantages. Comparative studies demonstrate that moxonidine produces significantly less sedation and dry mouth compared to clonidine, with dry mouth incidence of 20% versus 47% respectively [8]. This improved tolerability profile is attributed to the fact that alpha-2 adrenergic receptors mediate the sedation and anticholinergic effects commonly associated with centrally acting antihypertensives [9]. The therapeutic action of moxonidine appears to result from interaction with I1 and alpha-2 receptors located within the rostral ventrolateral medulla, leading to reduced activity of sympathetic nerves, while minimizing unwanted central alpha-2 adrenergic effects [9].

Subtype-Specific Alpha-2 Receptor Interactions

Detailed pharmacological analysis reveals that moxonidine's interaction with alpha-2 adrenergic receptor subtypes varies considerably. In the rat renal medulla, moxonidine shows almost 700-fold selectivity for I1-imidazoline sites relative to the alpha-2B receptor subtype [3]. This subtype selectivity has important implications for the compound's therapeutic profile, as different alpha-2 receptor subtypes mediate distinct physiological responses. The alpha-2A subtype, for instance, is primarily responsible for sedative effects, while the alpha-2C subtype influences certain cardiovascular responses [10].

Central Sympathetic Inhibition in Rostral Ventrolateral Medulla

Anatomical Localization and Function

The rostral ventrolateral medulla represents the primary anatomical site where moxonidine exerts its sympatholytic effects [1] [11]. This brainstem region contains presympathetic neurons that send direct projections to sympathetic preganglionic neurons in the intermediolateral cell column of the spinal cord [12]. The rostral ventrolateral medulla is recognized as the pressor area of the medulla and serves as the primary regulator of sympathetic nervous system activity, making it the critical target for centrally acting antihypertensive agents [12].

Imidazoline I1 Receptor Distribution

Autoradiographic studies using [125I]p-iodoclonidine demonstrate that imidazoline I1 receptors are specifically localized within the rostral ventrolateral medulla, with minimal expression in the nucleus of the solitary tract [11]. This anatomical distribution pattern is consistent with the functional role of I1 receptors in cardiovascular control, as the rostral ventrolateral medulla contains vasopressor neurons while the nucleus of the solitary tract primarily expresses alpha-2 adrenergic receptors [11]. The subcellular localization studies reveal that I1 sites are primarily located in plasma membrane fractions, appropriate for a functional receptor [11].

Mechanisms of Sympathetic Inhibition

The sympathoinhibitory effects of moxonidine in the rostral ventrolateral medulla involve complex interactions with the local neurotransmitter systems. Gamma-aminobutyric acid (GABA) provides tonic inhibition to presympathetic neurons within the rostral ventrolateral medulla, and withdrawal of this GABAergic inhibition substantially increases sympathetic outflow and blood pressure [13] [14]. Moxonidine appears to enhance this inhibitory control through I1 receptor-mediated mechanisms. Studies demonstrate that both GABAA and GABAB receptors are involved in the tonic inhibitory control of blood pressure at the rostral ventrolateral medulla level [14].

Functional Evidence of Central Action

Microinjection studies provide direct evidence for the central site of moxonidine's action. When moxonidine is microinjected directly into the rostral ventrolateral medulla of spontaneously hypertensive rats, it produces dose-dependent reductions in mean arterial pressure [5]. The antihypertensive action of these microinjections is abolished by pretreatment with imidazoline I1 receptor blockade using efaroxan, but alpha-2 receptor blockade with SKF 86466 has minimal effect [6]. These findings confirm that the vasodepressor actions of moxonidine are primarily mediated through I1 receptors rather than alpha-2 adrenergic receptors within the rostral ventrolateral medulla.

Integration with Baroreflex Function

The rostral ventrolateral medulla serves as a critical integration site for baroreflex-mediated cardiovascular control. Moxonidine's actions within this region enhance baroreflex sensitivity while reducing baseline sympathetic nerve activity. The compound's effects on the rostral ventrolateral medulla result in decreased systemic vascular resistance and consequently reduced arterial blood pressure, while cardiac output, stroke volume, and pulmonary artery pressures remain largely unaffected [6]. This hemodynamic profile indicates that moxonidine primarily affects peripheral vascular resistance through central sympathetic inhibition rather than direct cardiovascular effects.

Modulation of Insulin Resistance Pathways

Sympathetic Nervous System and Insulin Resistance

The sympathetic nervous system plays a fundamental role in glucose homeostasis and insulin sensitivity, making it a critical target for therapeutic intervention in metabolic disorders [15]. Hyperinsulinemia increases sympathetic nerve activity through central mechanisms involving the hypothalamic paraventricular nucleus and melanocortin pathways, ultimately leading to increased glutamatergic drive to the rostral ventrolateral medulla [16] [17]. This sympathetic activation contributes to insulin resistance through multiple mechanisms, including impaired glucose uptake in skeletal muscle, increased hepatic glucose production, and elevated free fatty acid levels [18] [19].

Direct Effects on Glucose Metabolism

Moxonidine demonstrates remarkable efficacy in improving glucose tolerance and insulin sensitivity across multiple experimental models. In obese Zucker rats, chronic moxonidine treatment (21 days) produces 47-67% reductions in glucose area under the curve during oral glucose tolerance tests, accompanied by 39-70% increases in insulin-stimulated skeletal muscle glucose transport activity [18] [19]. These metabolic improvements occur through enhanced glucose transporter function in skeletal muscle, the primary site of insulin-mediated glucose disposal [19]. The glucose transport improvements are dose-dependent, with higher doses of moxonidine (6-10 mg/kg) producing progressively greater enhancements in muscle glucose uptake [19].

Free Fatty Acid Modulation

Elevated circulating free fatty acids represent a major contributor to insulin resistance by interfering with glucose uptake and metabolism in skeletal muscle [19]. Moxonidine treatment significantly reduces plasma free fatty acid levels by 28-36% in experimental models of insulin resistance [18] [19]. This reduction likely results from decreased sympathetic stimulation of adipose tissue lipolysis, as moxonidine reduces circulating norepinephrine levels [19]. The reduction in free fatty acids contributes to improved insulin sensitivity, as the improvement in insulin action observed with chronic moxonidine treatment correlates with the magnitude of free fatty acid reduction [19].

Pancreatic Beta Cell Function

The selectivity of moxonidine for imidazoline I1 receptors over alpha-2 adrenergic receptors provides significant advantages for pancreatic beta cell function. Alpha-2 adrenergic receptors on pancreatic beta cells mediate inhibition of insulin secretion, and agents with high alpha-2 receptor activity, such as clonidine, can impair glucose tolerance by suppressing insulin release [19] [20]. In contrast, moxonidine's minimal alpha-2 receptor activity preserves insulin secretion capacity. Studies in fructose-fed rats demonstrate that moxonidine completely prevents the development of insulin resistance, hyperinsulinemia, and hypertension, effects attributed to prevention of sympathetic overactivity [20].

Clinical Evidence in Human Studies

Human clinical trials confirm the metabolic benefits observed in experimental models. In a randomized, double-blind, placebo-controlled study of obese patients with mild essential hypertension, moxonidine treatment improved insulin sensitivity by 21% in insulin-resistant subjects, as measured by hyperinsulinemic-euglycemic clamp studies [21]. The glucose infusion rate (M value) increased by 10%, and the insulin sensitivity index (M/I ratio) increased by 11% compared to placebo [21]. Importantly, these improvements were specific to insulin-resistant patients, with no significant effects observed in insulin-sensitive subjects, suggesting that moxonidine's metabolic benefits are most pronounced in individuals with existing metabolic dysfunction [21].

Dates

Last modified: 07-20-2023

Explore Compound Types